Shizukalide H
Description
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Properties
IUPAC Name |
[4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYJRPBSSMUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
Shizukalide H undergoes oxidation at its hydroxyl groups, forming ketones or aldehydes depending on reaction conditions. This reactivity aligns with sesquiterpene behavior, where hydroxyl groups serve as primary oxidation sites. For example:
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Primary alcohol oxidation : Converts –CH<sub>2</sub>OH to –COOH under strong oxidizing agents like KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.
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Secondary alcohol oxidation : Yields ketones using CrO<sub>3</sub> or PCC (pyridinium chlorochromate).
Key Data :
| Reaction Site | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| C-3 OH | PCC | Ketone | 78 |
| C-7 OH | KMnO<sub>4</sub> | Carboxylic Acid | 62 |
Elimination and Dehydration
The compound’s hydroxyl groups participate in acid-catalyzed dehydration, forming alkenes via E2 mechanisms. POCl<sub>3</sub> or H<sub>2</sub>SO<sub>4</sub> facilitates this process, with regioselectivity governed by Zaitsev’s rule .
Mechanistic Steps :
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Protonation : Hydroxyl group becomes a better leaving group (alkyloxonium ion).
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Concerted Elimination : Base abstracts a β-hydrogen, forming a double bond .
Example :
Dehydration at C-4/C-5 produces a trisubstituted alkene as the major product (85% yield).
Stability and Peroxidation
This compound’s cyclopropane ring (C1–C3) and adjacent C4–C5 double bond create structural instability, predisposing it to peroxidation under ambient conditions . This spontaneous transformation involves:
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Radical initiation : Light or trace metals generate reactive oxygen species.
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Peroxide formation : Addition across the double bond, yielding hydroperoxide derivatives .
Experimental Evidence :
HPLC-HR-MS tracking over 30 days confirmed peroxidation in solution, with 40% conversion to peroxidized dimers .
Biosynthetic Carbocation Rearrangements
During biosynthesis, this compound likely forms via carbocation intermediates generated from farnesyl pyrophosphate. Key steps include:
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Cyclization : Carbocation rearrangements form the bicyclic core.
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Hydride shifts : Stabilize intermediates (e.g., 1,2-shifts from C8 to C9) .
Proposed Pathway :
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Ionization of farnesyl pyrophosphate.
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Cyclopropane formation via C1–C3 bond closure.
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Hydride shift from C8 to C9, quenching the carbocation with water .
Synthetic Modifications
Synthetic routes to this compound emphasize protecting group strategies and stereocontrol:
Key Challenges :
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Chiral centers : Requires asymmetric catalysis (e.g., Sharpless epoxidation).
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Solvent Systems : Ethanol/water mixtures optimize extraction yields (up to 92% purity).
Table: Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Natural Extraction | Ethanol, 60°C, 12 hr | 3.2 |
| Total Synthesis | Grubbs catalyst, Diels-Alder | 15 |
Pharmacological Derivatization
This compound’s anti-inflammatory and anticancer properties are enhanced through esterification or glycosylation:
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Ester derivatives : Acetylation at C-3 improves bioavailability (IC<sub>50</sub> reduced by 40% in vitro).
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Glycosides : β-glucosylation increases water solubility (2.5-fold).
Q & A
Q. How should researchers critically evaluate conflicting structural or bioactivity data in published studies on this compound?
- Methodological Answer : Cross-reference spectral data (e.g., NMR, HRMS) with original publications and databases (e.g., PubChem). Engage in peer discussions or collaborative verification via third-party laboratories. Prioritize studies adhering to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
